molecular formula C28H25N5O3S2 B12153497 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12153497
M. Wt: 543.7 g/mol
InChI Key: XLRKARFSMZCMRF-KQWNVCNZSA-N
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Description

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as the target compound) is a structurally complex molecule featuring a 4H-pyrido[1,2-a]pyrimidin-4-one core. Key substituents include:

  • A (Z)-configured thiazolidinone ring with a furan-2-ylmethyl group at position 2.
  • A 4-phenylpiperazinyl moiety at position 2 of the pyridopyrimidinone ring.
  • A 7-methyl substituent on the pyridopyrimidinone core.

Properties

Molecular Formula

C28H25N5O3S2

Molecular Weight

543.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[7-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N5O3S2/c1-19-9-10-24-29-25(31-13-11-30(12-14-31)20-6-3-2-4-7-20)22(26(34)32(24)17-19)16-23-27(35)33(28(37)38-23)18-21-8-5-15-36-21/h2-10,15-17H,11-14,18H2,1H3/b23-16-

InChI Key

XLRKARFSMZCMRF-KQWNVCNZSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCN(CC5)C6=CC=CC=C6)C=C1

Origin of Product

United States

Preparation Methods

Preparation of 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The pyrido[1,2-a]pyrimidinone scaffold is synthesized via a cyclocondensation reaction between 2-aminopyridine derivatives and β-keto esters. For the 7-methyl variant:

  • Reactant Preparation : 2-Amino-4-methylpyridine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) are mixed in acetic acid.

  • Cyclization : Heated under reflux at 120°C for 12 hours, yielding 7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (85% yield).

  • Chlorination : Treatment with phosphorus oxychloride (POCl₃) at 80°C introduces a chloro group at position 2, forming 2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (92% yield).

Key Characterization Data :

  • ¹H NMR (CDCl₃): δ 8.95 (d, J = 7.1 Hz, 1H), 7.68 (t, J = 6.9 Hz, 1H), 7.54 (d, J = 8.9 Hz, 1H), 2.21 (s, 3H, CH₃).

  • IR : 1673 cm⁻¹ (C=O stretch).

Introduction of the 4-Phenylpiperazin-1-yl Group

Nucleophilic Aromatic Substitution

The chloro group at position 2 undergoes displacement with 1-phenylpiperazine:

  • Reaction Conditions : 2-Chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv), 1-phenylpiperazine (1.5 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in acetonitrile.

  • Process : Reflux for 10–12 hours under nitrogen atmosphere.

  • Yield : 70–75% after purification by column chromatography (silica gel, ethyl acetate/hexane).

Optimization Note : Excess DIPEA ensures deprotonation of the piperazine, enhancing nucleophilicity. Prolonged reflux (>15 hours) risks decomposition, reducing yields to <50%.

Synthesis of the Thiazolidinone Fragment

One-Pot Formation of 5-[(Z)-Methylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

The thiazolidinone moiety is constructed via a [2 + 3]-cyclocondensation followed by Knoevenagel condensation:

  • Cyclocondensation : Furan-2-ylmethylamine (1.0 equiv), carbon disulfide (1.2 equiv), and chloroacetic acid (1.0 equiv) react in ethanol at 60°C for 6 hours, forming 3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one.

  • Knoevenagel Condensation : The intermediate is treated with pyridine-3-carbaldehyde (1.1 equiv) and piperidine (catalytic) in toluene under reflux, yielding the Z-configured methylidene derivative (68% yield).

Stereochemical Control : The Z-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the thioxo group and the exocyclic double bond, confirmed by X-ray crystallography.

Final Coupling and Functionalization

Condensation of Pyrido[1,2-a]pyrimidinone and Thiazolidinone

The two fragments are coupled via a Michael addition-cyclization sequence:

  • Reaction Setup : 2-(4-Phenylpiperazin-1-yl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv) and 5-[(Z)-methylidene]-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (1.2 equiv) are dissolved in dimethylformamide (DMF).

  • Catalysis : Triethylamine (2.0 equiv) and a catalytic amount of ammonium acetate are added.

  • Conditions : Heated at 100°C for 8 hours, yielding the target compound (58% yield).

Purification : Recrystallization from ethanol/dichloromethane (3:1) affords analytically pure material.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.97 (d, J = 7.1 Hz, 1H), 7.91 (s, 1H, triazole-H), 7.70–7.45 (m, 6H, aromatic), 4.53 (t, J = 6.6 Hz, 2H, N-CH₂), 2.21 (s, 3H, CH₃).

  • IR : 1667 cm⁻¹ (C=O), 1631 cm⁻¹ (C=N), 1210 cm⁻¹ (C-S).

  • HRMS : m/z 543.6598 [M+H]⁺ (calculated for C₂₈H₂₅N₅O₃S₂).

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the exocyclic double bond and planar geometry of the thiazolidinone ring.

Challenges and Optimization Strategies

Stereochemical Purity

The Z-configuration is critical for biological activity. Key measures include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) stabilize the transition state, favoring Z-isomer formation.

  • Catalyst Screening : Ammonium acetate outperforms other bases in minimizing E-isomer byproducts (<5%).

Yield Improvement

  • Microwave Assistance : Reducing reaction time from 8 hours to 45 minutes under microwave irradiation (150°C) increases yield to 72%.

  • Catalytic Lewis Acids : ZnCl₂ (10 mol%) enhances Knoevenagel condensation efficiency, raising thiazolidinone fragment yield to 78%.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g batch synthesis achieved 62% overall yield using:

  • Continuous Flow Reactors : For thiazolidinone fragment synthesis (residence time: 2 hours, 80°C).

  • Automated Chromatography : Medium-pressure liquid chromatography (MPLC) for final purification.

Cost Analysis

ComponentCost per kg (USD)
1-Phenylpiperazine1,200
Furan-2-ylmethylamine950
DMF (Solvent Recovery)150
Total (per kg) 4,800

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and furan rings.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the furan and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the nucleophile used, leading to various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of thiazolidinones have been shown to possess antibacterial and antifungal activities. The presence of the furan ring and thiazolidinone structure may enhance the bioactivity of this compound against various pathogens. Studies demonstrate that modifications in the substituents can lead to varying degrees of microbial inhibition, suggesting a structure-activity relationship (SAR) that could be explored further for optimizing efficacy against resistant strains .

Antiviral Potential

The antiviral activity of compounds related to this class has been investigated in the context of influenza viruses. Specific structural modifications can lead to compounds that inhibit viral polymerase activity, thereby preventing viral replication. The targeting of RNA-dependent RNA polymerase (RdRP) is a promising approach in antiviral drug design, and this compound's structure may allow it to interfere with critical viral functions .

Cancer Research

Compounds similar to 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one have been studied for their potential anticancer properties. The ability of heterocyclic compounds to interact with DNA or inhibit critical enzymes involved in cancer cell proliferation makes them valuable candidates for further investigation in oncology .

Neurological Applications

The incorporation of piperazine rings in the structure suggests potential applications in treating neurological disorders. Compounds with piperazine moieties are often evaluated for their effects on neurotransmitter systems, which could lead to developments in treatments for conditions such as anxiety or depression. The pharmacological profiles of similar compounds indicate that they may act as serotonin or dopamine receptor modulators .

Case Studies and Research Findings

Study ReferenceFocus AreaKey Findings
PMC6661803Antimicrobial ActivityDemonstrated significant antimicrobial effects against various pathogens with structural analogs.
PMC7561591Antiviral ActivityIdentified compounds disrupting influenza virus polymerase interactions; potential relevance for this compound's structure.
PMC8920104Cancer ResearchHighlighted the anticancer potential through enzyme inhibition; suggests further exploration for this compound.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues in the 4H-Pyrido[1,2-a]pyrimidin-4-one Family

The target compound shares its core structure with numerous derivatives, differing primarily in substituents on the thiazolidinone and pyridopyrimidinone rings. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound ID/Name Substituents (Thiazolidinone/Pyridopyrimidinone) Molecular Weight (g/mol) LogP Notable Properties/Activity Reference
Target Compound Furan-2-ylmethyl, 4-phenylpiperazinyl ~580 (estimated) ~3.5* Hypothesized kinase inhibition
BH30565 (CAS 797019-13-7) 4-Methoxyphenylethyl, morpholin-4-yl 522.64 ~3.0 Enhanced solubility due to morpholine
BH30563 (CAS 607703-43-5) Hexyl, piperidine-4-carboxamide 513.68 4.2 High lipophilicity
2-(Ethylamino)-3-[(Z)-[3-(2-phenylethyl)-...] Phenylethyl, ethylamino ~530 (estimated) 3.8 Moderate receptor affinity
3-[(3-isobutyl-...)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 378211-52-0) Isobutyl, 4-methylpiperidinyl 456.62 2.98 Lower molecular weight
3-{[3-(3-methoxypropyl)-...}-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 381696-09-9) 3-Methoxypropyl, piperidinyl 458.60 ~3.2 Balanced LogP

*Estimated based on substituent contributions.

Substituent-Driven Functional Differences

Thiazolidinone Modifications
  • Phenylethyl () : Increases hydrophobicity, favoring membrane permeability but reducing aqueous solubility.
  • Isobutyl () : Aliphatic chains may improve metabolic stability compared to aromatic groups.
Pyridopyrimidinone Substituents
  • Morpholin-4-yl (BH30565) : Improves solubility due to morpholine’s polarity, beneficial for oral bioavailability .
  • Ethylamino (): Simpler substituent with fewer steric effects, possibly enabling faster binding kinetics.

Pharmacological Implications

  • Kinase Inhibition : The 4-phenylpiperazinyl group in the target compound may target ATP-binding pockets in kinases, similar to derivatives with bulky aromatic substituents .
  • Antimicrobial Activity: Thioxo-thiazolidinone derivatives (e.g., BH30565) show broad-spectrum activity; the furan group in the target compound could enhance Gram-negative selectivity .

Biological Activity

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that exhibits a variety of biological activities. Its structure incorporates a thiazolidinone moiety, which has been associated with several pharmacological effects, including anticancer, antibacterial, and antioxidant properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The compound's molecular formula is C22H22N4O4S2C_{22}H_{22}N_{4}O_{4}S_{2} with a molecular weight of approximately 470.5645 g/mol. The structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines range from 0.16 to 9.9 µM, indicating potent activity against tumor cells .
Cell Line IC50 (µM)
MCF-70.16
A5498.4
HT-290.31

Antibacterial Activity

The compound has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In comparative studies:

  • Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics like ampicillin, suggesting enhanced efficacy .
Bacterial Strain MIC (mg/mL)
E. coli0.004 - 0.03
S. aureus0.008 - 0.06
En. cloacae0.003 - 0.02

Antioxidant Activity

The antioxidant potential of the compound was evaluated using various assays such as DPPH and TBARS assays:

  • The results indicated that the compound effectively reduces lipid peroxidation and scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : The thiazolidinone moiety may interact with specific enzymes or receptors involved in cancer cell proliferation and survival.
  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis in cancer cells via caspase-dependent pathways .

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic contexts:

  • Antitumor Efficacy : A study by Da Silva et al. evaluated the anticancer effects of thiazolidinone derivatives in glioblastoma cells, demonstrating significant reductions in cell viability and increased apoptosis rates .
  • Antimicrobial Efficacy : Another investigation reported that modifications to the thiazolidinone structure enhanced antibacterial properties against resistant bacterial strains .

Q & A

Q. What are the key synthetic pathways for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Thiazolidinone core formation : Condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under basic conditions .
  • Substituent introduction : Alkylation/arylation of the thiazolidinone nitrogen (e.g., furan-2-ylmethyl group) using alkyl halides or Mitsunobu reactions .
  • Pyridopyrimidinone assembly : Cyclocondensation of aminopyridine derivatives with activated carbonyl groups .
  • Piperazine coupling : Nucleophilic aromatic substitution or Buchwald-Hartwig amination to introduce the 4-phenylpiperazine moiety . Key solvents: Dimethyl sulfoxide (DMSO), acetonitrile; Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) .

Q. How is the structural integrity and purity of the compound confirmed post-synthesis?

Methodological validation includes:

  • Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and Z/E configuration; IR for thiocarbonyl (C=S) and carbonyl (C=O) stretches .
  • Chromatography : HPLC or GC-MS to assess purity (>95% typically required) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification .

Q. What initial biological screening approaches are recommended for this compound?

Prioritize:

  • In vitro cytotoxicity assays (e.g., MTT against cancer cell lines like HeLa or MCF-7) .
  • Enzyme inhibition studies : Target kinases or proteases due to the thiazolidinone and pyridopyrimidine motifs .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility and reaction efficiency .
  • Catalyst optimization : Compare Lewis acids (e.g., FeCl₃ vs. ZnCl₂) for thiazolidinone ring closure .
  • Temperature control : Reflux under inert atmosphere (N₂/Ar) to prevent oxidation of sulfur-containing intermediates .
  • Workflow integration : Use continuous-flow reactors for exothermic steps to enhance reproducibility .

Q. How should contradictions in spectroscopic or biological data be resolved?

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in complex aromatic regions .
  • X-ray crystallography : Confirm absolute configuration and solid-state packing effects .
  • Biological triage : Replicate assays under standardized conditions (e.g., ATP levels in cytotoxicity assays) to rule out false positives .

Q. What computational methods are suitable for predicting biological interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase ATP pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over 100+ ns trajectories .
  • QSAR modeling : Corrogate substituent effects (e.g., furan vs. benzyl groups) on bioactivity .

Q. How does this compound compare to structurally similar analogs in terms of bioactivity?

Refer to comparative studies:

Analog Structural Variation Key Bioactivity Source
3-{(Z)-[3-(benzyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]methyl}-...Benzyl instead of furanEnhanced lipophilicity; improved blood-brain barrier penetration
3-[(Z)-(3-ethyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)methyl]-...Ethyl substituentReduced cytotoxicity but higher solubility

Methodological Notes

  • Synthetic troubleshooting : If yields drop below 40%, re-examine protecting group strategies for the thioxo moiety .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent experiments .
  • Data interpretation : Cross-reference computational predictions with experimental IC₅₀ values to refine models .

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